Fmoc-Phenylalaninol

Beschreibung

BenchChem offers high-quality Fmoc-Phenylalaninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Phenylalaninol including the price, delivery time, and more detailed information at info@benchchem.com.

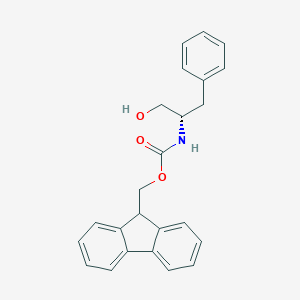

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Phenylalaninol: A Core Component in the Solid-Phase Synthesis of Peptide Alcohols

An In-Depth Technical Guide

Abstract

For researchers, medicinal chemists, and drug development professionals, the synthesis of structurally modified peptides is a cornerstone of modern therapeutic innovation. Peptide alcohols—biologically significant molecules where the C-terminal carboxylic acid is replaced by a primary alcohol—present a unique synthetic challenge that conventional solid-phase peptide synthesis (SPPS) methodologies cannot readily address. This guide details the critical role of N-α-Fmoc-L-phenylalaninol as a foundational building block for overcoming this obstacle. We will explore the underlying chemical principles, provide a mechanistic overview of the synthetic strategy, present detailed, field-tested protocols, and discuss the causal logic behind key experimental choices. This document serves as a comprehensive technical resource for the reliable synthesis of C-terminal peptide alcohols, a class of compounds with demonstrated importance in pharmaceuticals and biomedical research.

Part 1: Foundational Concepts in Peptide Synthesis

The Fmoc/tBu Strategy: The Workhorse of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to contemporary solid-phase peptide synthesis.[1] Its primary function is to temporarily block the α-amino group of an amino acid, preventing self-polymerization and directing the sequence-specific formation of peptide bonds.[2][3] The Fmoc/tBu strategy is built upon an orthogonal protection scheme: the N-terminal Fmoc group is labile to mild basic conditions, while the side-chain protecting groups (often tert-butyl, tBu, based) are labile to strong acids.[1][4]

This orthogonality is the key to its success, allowing for the iterative deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protection. The synthesis cycle, therefore, consists of three core steps repeated for each amino acid addition:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][7] This reaction proceeds via a β-elimination mechanism, liberating a free primary amine.[7][8]

-

Amino Acid Activation & Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated in situ using coupling reagents (e.g., HBTU, HATU) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2][8] This activated ester rapidly reacts with the free amine on the resin-bound peptide to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.

This robust cycle enables the efficient assembly of complex peptide sequences on a solid support.[9][10]

Peptide Alcohols: A Class of High-Value Therapeutics

Peptide alcohols are derivatives where the C-terminal carboxylic acid is reduced to a primary alcohol (-CH₂OH).[11] This seemingly minor modification can profoundly impact a peptide's biological properties, often leading to increased metabolic stability, altered receptor binding affinity, and improved pharmacokinetic profiles. Many clinically important peptides are peptide alcohols.[12] A prime example is Octreotide, a metabolically stable analog of somatostatin containing a C-terminal threoninol, which is used to treat neuroendocrine tumors.[12][13] Other examples include peptaibols with antibiotic properties and the enkephalin analogue DAMGO, which has potent analgesic effects.[11][14]

The Synthetic Challenge

The synthesis of peptide alcohols via standard SPPS is fundamentally problematic. Conventional resins, such as Wang or Merrifield resins, are designed to anchor the first amino acid via its C-terminal carboxyl group, forming an ester or benzyl-ester linkage.[15][16] Since peptide alcohols lack this carboxyl anchor point, they cannot be loaded onto these resins, making a standard synthetic approach impossible.[17][18] This has historically made their synthesis laborious, often requiring complex solution-phase chemistry or convoluted linker strategies.[12]

Part 2: Fmoc-Phenylalaninol as a Solution for Peptide Alcohol Synthesis

Fmoc-L-phenylalaninol is an amino acid derivative where the carboxylic acid of phenylalanine has been reduced to a primary alcohol, and the α-amino group is protected by Fmoc.[19][20][21] This structure is uniquely suited to solve the peptide alcohol synthesis problem. The molecule possesses two key features: the base-labile Fmoc group, which allows for standard N-terminal chain elongation, and a primary hydroxyl group, which can be used to anchor the molecule to a suitably functionalized solid support.[19]

The Modern Strategy: Anchoring via the Hydroxyl Group

The modern and most straightforward approach involves attaching the Fmoc-amino alcohol to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin or resins pre-functionalized with Rink, Ramage, or Sieber linkers.[12][13][22] The hydroxyl group of Fmoc-phenylalaninol acts as the nucleophile, attacking the reactive site on the resin to form a stable ether linkage. Once the first residue is anchored, the rest of the peptide can be assembled using the standard Fmoc-SPPS cycle described previously.

The key advantages of this strategy are:

-

Direct Approach: It provides a direct and efficient route for initiating the synthesis.

-

Mild Cleavage: The use of acid-sensitive resins allows the final peptide alcohol to be cleaved from the support under mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP)), which preserves the integrity of the peptide.[12][13]

-

Versatility: This method is generalizable to other Fmoc-amino alcohols, enabling the synthesis of a wide variety of peptide alcohols.[12]

Part 3: Experimental Protocols and Practical Considerations

Detailed Protocol: Synthesis of a Model Peptide Alcohol (e.g., Ac-Tyr-Gly-Gly-Phe-ol)

This protocol outlines a standard manual synthesis. Equivalents are based on the initial loading capacity of the resin.

Materials and Reagents:

-

Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading).

-

Amino Alcohols/Acids: Fmoc-L-phenylalaninol, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine.

-

Reagents: N,N-Diisopropylethylamine (DIPEA), HBTU, Acetic Anhydride.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

-

Monitoring: Ninhydrin (Kaiser test) reagents.

Procedure:

-

Resin Swelling & Loading:

-

Place 2-CTC resin (1 g, 1.2 mmol) in a reaction vessel. Swell in DCM for 30 minutes.

-

Drain the DCM. In a separate flask, dissolve Fmoc-L-phenylalaninol (1.5 eq, 1.8 mmol) in DCM. Add DIPEA (3.0 eq, 3.6 mmol).

-

Add the amino alcohol solution to the resin. Agitate for 2-4 hours at room temperature.

-

Causality: DIPEA acts as a non-nucleophilic base to activate the resin and scavenge the HCl byproduct, driving the reaction forward.

-

To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x). Dry a small sample to determine the final loading capacity via Fmoc quantification.

-

-

First Deprotection:

-

Swell the loaded resin in DMF (10 min).

-

Drain and add 20% piperidine in DMF. Agitate for 5 minutes.

-

Drain and repeat with a fresh 20% piperidine solution for 15 minutes.

-

Causality: A two-step deprotection ensures complete and efficient removal of the Fmoc group.[6]

-

Wash the resin with DMF (5x) to completely remove piperidine and the dibenzofulvene adduct.[23]

-

-

Coupling Cycle (Glycine):

-

In a separate flask, dissolve Fmoc-Gly-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq).

-

Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Causality: HBTU is a highly efficient coupling reagent that forms an activated ester in situ, leading to rapid peptide bond formation.[8]

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycles:

-

Repeat Step 2 (Deprotection) and Step 3 (Coupling) for the remaining amino acids (Fmoc-Gly-OH, then Fmoc-Tyr(tBu)-OH).

-

-

N-Terminal Acetylation:

-

After the final Fmoc deprotection of Tyrosine, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. Agitate for 30 minutes. This caps the N-terminus.

-

Wash thoroughly with DMF (3x) and DCM (3x). Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Place the dry resin in a flask. Add the cleavage cocktail (10 mL/g of resin) and agitate for 2-3 hours at room temperature.

-

Causality: High concentration TFA cleaves the ether linkage to the 2-CTC resin and simultaneously removes the tBu protecting group from Tyrosine. TIS acts as a scavenger to trap reactive cations.[12][13]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

-

-

Purification:

-

Dry the crude peptide pellet. Dissolve in a suitable solvent (e.g., Acetonitrile/Water) and purify using reverse-phase HPLC.

-

Data Summary: Resins for Peptide Alcohol Synthesis

| Resin Type | Linkage Chemistry | Loading Method | Cleavage Condition | Key Advantage | Reference |

| 2-Chlorotrityl Chloride | Ether linkage to OH | Fmoc-amino alcohol + DIPEA | 1-2% TFA in DCM (for protected fragments) or >50% TFA | Very mild cleavage conditions possible. | [17][18] |

| Wang Trichloroacetimidate | Ether linkage to OH | Fmoc-amino alcohol + BF₃·Et₂O | >50% TFA in DCM | Stable resin, good loading efficiency. | [22] |

| Pre-loaded Rink-OH | Ether linkage to OH | Prepared via Rink-Cl + Fmoc-amino alcohol | 95% TFA / Scavengers | General method for Fmoc/tBu synthesis. | [12][13] |

| Pre-loaded Ramage-OH | Ether linkage to OH | Prepared via Ramage-Cl + Fmoc-amino alcohol | 95% TFA / Scavengers | Similar to Rink, offers robust synthesis. | [12][13] |

Part 4: Broader Applications and Future Outlook

While its primary role is enabling the synthesis of C-terminal peptide alcohols, Fmoc-phenylalaninol is also a valuable chiral building block in its own right.[24] Its hydrophobic phenyl side-chain and inherent chirality can be leveraged in the design of peptidomimetics, enzyme inhibitors, and chiral catalysts. The steric and hydrophobic properties of the phenylalaninol moiety can contribute to the overall stability and bioactivity of the final molecule.[25]

The methodology described herein has significantly streamlined the production of peptide alcohols, which were once considered synthetically challenging. This accessibility accelerates structure-activity relationship (SAR) studies in drug discovery, allowing researchers to rapidly explore how C-terminal modification impacts therapeutic efficacy.[12] As the demand for more stable and potent peptide-based drugs continues to grow, the role of Fmoc-phenylalaninol and other amino alcohols as key synthetic intermediates is set to expand, paving the way for new therapeutic discoveries.

References

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Int J Pept Res Ther, 20:53–69.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Synthesis of Fmoc phenylalaninol Ramage‐PS Resin. (n.d.).

- Fmoc-L-phenylalaninol. (n.d.). Chem-Impex.

- Solid-Phase Synthesis of Peptide Alcohols. (2010). Angew. Chem. Int. Ed., 49, 117-120.

- Fmoc-Phenylalaninol | 129397-83-7. (n.d.). Benchchem.

- Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). Chemistry, 26(2), 379-383.

- Functionalized Resins for the Synthesis of Peptide Alcohols. (2020). PubMed.

- The Importance of High-Purity Amino Alcohols in Modern Peptide Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..

- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.

- Why Fmoc-Protected Amino Acids Domin

- Amino Acid Alcohols for Peptide Synthesis. (n.d.). AAPPTEC.

- Protocol for Incorporating Fmoc-alpha-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Methods for Removing the Fmoc Group. (2000).

- Mastering Peptide Synthesis: The Crucial Role of Fmoc-L-Phenylalanine. (2024).

- Planning a Peptide Synthesis. (n.d.). AAPPTEC.

- Fmoc-Phenylalaninol. (n.d.). Aapptec Peptides.

- Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. (2020).

- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.

- Fmoc Solid-Phase Peptide Synthesis. (n.d.).

- Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531. (n.d.). PubChem - NIH.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

- Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. (2010).

- Fmoc Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. peptide.com [peptide.com]

- 12. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

- 21. Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. nbinno.com [nbinno.com]

- 25. chemimpex.com [chemimpex.com]

The Strategic Importance of Fmoc-L-Phenylalaninol in Synthesis

An In-Depth Technical Guide to Fmoc-L-Phenylalaninol: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol (Fmoc-L-Phenylalaninol), a pivotal chiral building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, and solubility. It offers detailed, field-proven protocols for its synthesis and purification, grounded in established chemical principles. Furthermore, this guide outlines the critical applications of Fmoc-L-Phenylalaninol, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutic agents, while also covering essential safety and handling procedures.

Fmoc-L-Phenylalaninol is a derivative of the natural amino acid L-phenylalanine where the carboxylic acid group has been reduced to a primary alcohol.[1] This structural modification, combined with the strategic placement of the Fmoc protecting group, makes it an invaluable reagent in synthetic organic chemistry and drug discovery.

The Role of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a cornerstone of modern peptide synthesis.[] Its primary function is to temporarily "mask" the nucleophilic primary amine of the amino alcohol.

-

Orthogonal Protection: The Fmoc group is stable under the acidic conditions used to remove other common protecting groups (like Boc or Trityl), but it is selectively and rapidly cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent.[3] This orthogonality is the foundation of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Enhanced Solubility: The bulky, aromatic nature of the fluorenyl ring system often improves the solubility of the protected amino alcohol in the organic solvents commonly used in synthesis, such as N,N-Dimethylformamide (DMF).[4]

-

UV-Active Monitoring: The fluorenyl group possesses a strong chromophore, allowing for the straightforward monitoring of reaction progress (e.g., deprotection steps in SPPS) via UV spectroscopy.[]

Phenylalaninol: A Chiral Amino Alcohol Building Block

The phenylalaninol backbone provides the molecule with its core structural and chiral identity. The presence of the primary hydroxyl group, in place of a carboxylic acid, opens up unique synthetic possibilities. This hydroxyl group serves as a reactive handle for further chemical modifications, such as the attachment of linkers for solid-phase synthesis or conjugation to other molecules of interest.[1] Its hydrophobic phenyl side chain is crucial for influencing the conformational properties, stability, and bioactivity of the final synthetic targets.[5]

Molecular Structure and Physicochemical Properties

Structural Elucidation

-

IUPAC Name: 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate[6]

-

Common Synonyms: Fmoc-Phe-ol, Nα-Fmoc-L-phenylalaninol[6]

-

CAS Number: 129397-83-7[6]

-

Chemical Structure:

Physicochemical Data Summary

The key physicochemical properties of Fmoc-L-Phenylalaninol are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₃NO₃ | [6][7] |

| Molecular Weight | 373.4 g/mol | [6][7] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 148 - 152 °C | [1] |

| Optical Rotation | [α]D²⁰ = -48 ± 2º (c=1 in DMF) | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

Solubility Profile

Fmoc-L-Phenylalaninol exhibits a solubility profile typical for Fmoc-protected amino acid derivatives, which is critical for its application in both solid-phase and solution-phase synthesis.

| Solvent | Solubility | Rationale |

| Water | Insoluble | The large, nonpolar Fmoc and phenyl groups dominate the molecule's character, making it highly hydrophobic. |

| DMF, NMP | Soluble | These polar aprotic solvents effectively solvate the large organic structure, making them the solvents of choice for SPPS.[5] |

| Methanol, Ethanol | Sparingly to Soluble | Soluble, particularly with heating, which is leveraged during purification by recrystallization.[8] |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions and for washing resin-bound compounds. |

| Hexanes, Diethyl Ether | Insoluble | These nonpolar solvents are often used as anti-solvents to precipitate the compound from more polar solutions during workup and purification.[8] |

Synthesis and Purification

The synthesis of Fmoc-L-Phenylalaninol is a standard procedure in synthetic organic chemistry, relying on a well-established reaction mechanism.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core reaction is the N-acylation of the primary amine of L-phenylalaninol. This proceeds via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[3]

-

Deprotonation: A mild base (e.g., NaHCO₃) deprotonates the ammonium salt of the amino alcohol (if applicable) and ensures the primary amine is present as a free, nucleophilic species.[3]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-phenylalaninol attacks the electrophilic carbonyl carbon of the Fmoc-reagent (e.g., Fmoc-OSu).[3]

-

Intermediate & Leaving Group Departure: A tetrahedral intermediate is formed, which then collapses, expelling the stable leaving group (N-hydroxysuccinimide in the case of Fmoc-OSu) to form the final, stable carbamate product.[3] Using Fmoc-OSu is generally preferred over Fmoc-Cl as the reaction is easier to control and produces fewer side products.[][9]

Detailed Synthesis Protocol

This protocol describes the synthesis of Fmoc-L-Phenylalaninol from L-phenylalaninol using Fmoc-OSu.

Materials:

-

L-phenylalaninol

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-phenylalaninol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the solution at room temperature until all solids have dissolved.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the stirring L-phenylalaninol solution over 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate system).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-L-Phenylalaninol as a white solid.

Purification via Recrystallization

The crude product is effectively purified by recrystallization to remove unreacted starting materials and byproducts.

Materials:

-

Crude Fmoc-L-Phenylalaninol

-

Ethanol (Reagent Grade)

-

Deionized Water

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask equipped with a stir bar.

-

Prepare an ethanol/water (e.g., 2:1 v/v) solvent system.[8]

-

Add the minimum amount of the hot (60-80 °C) ethanol/water solution to the crude solid required to fully dissolve it.[8]

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.

-

Collect the pure white crystals by vacuum filtration, washing them with a small amount of cold ethanol/water solution.

-

Dry the crystals under vacuum to yield pure Fmoc-L-Phenylalaninol.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Fmoc-L-Phenylalaninol.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized Fmoc-L-Phenylalaninol before its use in downstream applications.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acid derivatives. A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Detection is performed using a UV detector, monitoring at wavelengths where the Fmoc group strongly absorbs (e.g., 265 nm or 301 nm). High-purity material should exhibit a single major peak, typically with a purity of ≥98%.

Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the molecular structure.

-

-

Aromatic Protons (7.2-7.9 ppm): A complex multiplet pattern corresponding to the 13 protons of the fluorenyl and phenyl rings.

-

Fmoc Aliphatic Protons (~4.1-4.4 ppm): Signals corresponding to the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety.

-

Phenylalaninol Backbone Protons:

-

CH-N (~3.9 ppm): A multiplet for the proton attached to the chiral center.

-

CH₂-OH (~3.5-3.7 ppm): Diastereotopic protons adjacent to the hydroxyl group.

-

CH₂-Ph (~2.8-3.0 ppm): Diastereotopic protons of the benzyl side chain.

-

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the carbamate carbonyl (~156 ppm), multiple aromatic signals (~120-144 ppm), and aliphatic signals for the Fmoc and phenylalaninol backbone carbons.[10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A broad band around 3300–3400 cm⁻¹ indicates the presence of the primary alcohol.[1]

-

N-H Stretch: A moderate band around 3300–3350 cm⁻¹ corresponds to the carbamate N-H bond.[1]

-

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

Aromatic C-H Stretches: Signals are observed in the 3000–3100 cm⁻¹ region.[1]

Characterization Workflow

Caption: A typical quality control workflow for Fmoc-L-Phenylalaninol.

Core Applications in Research and Development

Keystone in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Phenylalaninol is as a building block in SPPS to introduce a C-terminal alcohol functionality into a peptide sequence, creating peptide alcohols. These are important analogues of peptide acids and amides, often exhibiting modified biological activity, stability, or pharmacokinetic properties.

Role in Peptidomimetics and Drug Discovery

Fmoc-L-Phenylalaninol is crucial for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. Its hydrophobic nature can enhance the stability and bioactivity of the resulting molecules.[5] The chiral alcohol can also serve as a starting point for creating novel, non-natural side chains or for cyclization strategies in drug design.

Bioconjugation

The hydroxyl group of the phenylalaninol moiety provides a convenient site for bioconjugation. It can be used to attach peptides to other molecules, such as fluorescent dyes, polymers (e.g., PEG), or surfaces, which is critical for creating targeted therapies, diagnostic tools, and advanced biomaterials.

Safety, Handling, and Storage

While Fmoc-L-Phenylalaninol is not classified as acutely toxic, standard laboratory safety protocols must be followed to minimize exposure and ensure material integrity.

Hazard Identification

-

Potential Health Effects: May cause eye and skin irritation. May be harmful if inhaled or swallowed.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Long-term Storage Conditions

-

Temperature: Store in a cool, dry place, typically refrigerated at 2-8 °C.

-

Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

Fmoc-L-Phenylalaninol is a highly versatile and indispensable reagent for advanced chemical synthesis. Its unique structure, combining the base-labile Fmoc protecting group with a chiral amino alcohol backbone, provides chemists with a powerful tool for constructing complex peptides, peptidomimetics, and bioconjugates. A thorough understanding of its chemical properties, coupled with robust protocols for its synthesis, purification, and handling, is essential for leveraging its full potential in the fields of drug discovery, biochemistry, and materials science.

References

- Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (CN103373940B).

-

PubChem. (n.d.). Fmoc-phenylalanine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-Phenylalaninol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc phenylalaninol Ramage-PS Resin. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025, August 6). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2025, August 6). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved January 10, 2026, from [Link]

-

MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of FmocF samples in the presence of 10% DMSO and different.... Retrieved January 10, 2026, from [Link]

-

UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 10, 2026, from [Link]

-

Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved January 10, 2026, from [Link]

-

Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (n.d.). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces. Retrieved January 10, 2026, from [Link]

-

Hindawi. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved January 10, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phenylalaninol [129397-83-7]. Retrieved January 10, 2026, from [Link]

-

PubMed Central. (n.d.). Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fmoc-Phenylalaninol CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-L-Phenylalaninol for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol (Fmoc-L-phenylalaninol), a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore the causality behind its applications, providing field-proven insights into its synthesis, properties, and strategic implementation in complex synthetic workflows.

Core Compound Identification and Properties

Fmoc-L-phenylalaninol is a chiral amino alcohol derivative protected at the nitrogen atom by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes it an invaluable reagent in modern organic synthesis, particularly in the domain of peptide and peptidomimetic chemistry.

Fundamental Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 129397-83-7 | [1][2] |

| Molecular Formula | C₂₄H₂₃NO₃ | [1][2] |

| Molecular Weight | 373.4 g/mol | [1][2] |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | [1] |

| Common Synonyms | Fmoc-Phe-ol, (S)-2-(Fmoc-amino)-3-phenyl-1-propanol | [2] |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Fmoc-L-phenylalaninol is paramount for its effective use in experimental design, from reaction setup to purification and storage.

| Property | Value | Significance in Application | Source(s) |

| Appearance | White to off-white powder | A key indicator of purity; deviations may suggest impurities or degradation. | [2] |

| Melting Point | 148 - 152 °C | Provides a narrow range indicative of high purity. | [2] |

| Optical Rotation | [α]²⁰/D = -48 ± 2° (c=1 in DMF) | Confirms the stereochemical integrity of the (S)-enantiomer, which is critical for biological activity. | [2] |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents; Insoluble in water. | Dictates solvent choice for coupling reactions, ensuring a homogeneous reaction environment. | [3] |

| Storage Conditions | Store at 0-8 °C, desiccated. | Essential for preventing degradation of the Fmoc group and maintaining long-term stability. | [2] |

The Chemistry of Fmoc-L-Phenylalaninol: Synthesis and Reactivity

Rationale for Synthesis and Protection

The synthesis of Fmoc-L-phenylalaninol from its parent amino alcohol, L-phenylalaninol, is a foundational step that enables its use in iterative synthetic processes like Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is the cornerstone of this utility. Introduced by Carpino and Han, it provides robust protection of the amino group against undesired reactions during carboxyl activation and coupling steps.[4] Its key advantage lies in its orthogonality to acid-labile side-chain protecting groups (e.g., Boc, tBu), as it is cleaved under mild basic conditions, typically with piperidine.[4][5]

A representative synthesis workflow is depicted below. The reaction involves the nucleophilic attack of the amino group of L-phenylalaninol on an activated Fmoc source, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a mild base to neutralize the acid byproduct.

Caption: Synthesis of Fmoc-L-Phenylalaninol.

Core Applications in Drug Discovery and Peptide Science

The unique structural attributes of Fmoc-L-phenylalaninol make it a versatile tool in several high-impact research areas.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-phenylalaninol is a non-standard building block used to introduce a C-terminal alcohol functionality into a peptide sequence. This is crucial for synthesizing peptide alcohols, which often exhibit modified biological activities, improved stability against exopeptidases, and different pharmacokinetic profiles compared to their corresponding peptide acids or amides.

The general Fmoc-SPPS cycle is a well-established, automated, or manual process.[6][7] The incorporation of a building block like Fmoc-L-phenylalaninol follows the same core logic.

Caption: The core workflow of an Fmoc-SPPS cycle.

Peptidomimetic and Small Molecule Drug Development

Beyond linear peptides, Fmoc-L-phenylalaninol serves as a chiral building block for synthesizing peptidomimetics and complex small molecules. Its phenyl and hydroxyl groups provide handles for further chemical modification, enabling the construction of diverse molecular scaffolds. These are often explored as enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents.[2] The hydrophobic nature of the phenyl group can contribute to improved membrane permeability and target engagement within hydrophobic pockets of proteins.[2]

Bioconjugation and Material Science

The hydroxyl group of Fmoc-L-phenylalaninol offers a site for conjugation to other molecules or surfaces. After incorporation into a peptide, this hydroxyl group can be used to attach reporter tags (like fluorophores), polymers (like PEG), or to immobilize the peptide onto a solid support for diagnostic or material science applications.[2] Furthermore, Fmoc-protected amino acids, including phenylalanine derivatives, are known to self-assemble into hydrogels, which have applications in tissue engineering and controlled drug release.[8][9]

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines a standard manual procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide chain with a free N-terminal amine.

Objective: To acylate the N-terminus of a resin-bound peptide with the next amino acid in the sequence.

Materials:

-

Peptide-resin with a free amine group (pre-swollen in DMF)

-

Fmoc-L-phenylalaninol (or other Fmoc-amino acid) (3-5 eq.)

-

Coupling Reagent: HBTU (2.9 eq.) or HATU (4.5 eq.)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6 eq.) or Collidine

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Washing Solvents: Dichloromethane (DCM)

-

Reaction vessel for manual synthesis

Methodology:

-

Resin Preparation:

-

Ensure the peptide-resin from the previous cycle has been fully deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF to remove all traces of piperidine. The resin should be suspended in a minimal amount of fresh DMF.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.

-

Add the base (DIPEA, 6 eq.) to the solution.

-

Vortex the mixture for 1-2 minutes. This "pre-activation" step is critical for forming the active ester intermediate, which will react with the resin's free amine.[6][7]

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature.

-

Allow the reaction to proceed for 1-2 hours. For sterically hindered amino acids, the coupling time may need to be extended.[6]

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3-5 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Confirmation of Coupling (Optional but Recommended):

-

Perform a qualitative Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates that all free amines have been acylated and the coupling is complete.[6] A positive result (blue beads) signifies incomplete coupling, and Step 3 should be repeated (recoupling).

-

-

Cycle Repetition:

-

If the sequence is not complete, return to the Fmoc deprotection step to prepare the N-terminus for the next coupling cycle.

-

Safety and Handling

As a standard laboratory chemical, Fmoc-L-phenylalaninol requires adherence to good laboratory practices.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.[10][11]

-

Handling: Avoid inhalation of dust by handling in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool (0-8 °C), dry place to prevent moisture absorption and degradation.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]

-

Ryan, D. M., & Nilsson, B. L. (2012). Self-assembled Fmoc-dipeptide hydrogels: a versatile class of biomaterials for tissue engineering and drug delivery. Polymer Chemistry, 3(1), 18-33. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7019531, Fmoc-Phenylalaninol. Retrieved from [Link].

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Available at: [Link].

-

Orkim, C., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 520. Available at: [Link].

Sources

- 1. Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights [mdpi.com]

- 9. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of Fmoc-L-Phenylalaninol from L-Phenylalanine

Abstract

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol, commonly known as Fmoc-L-phenylalaninol, is a pivotal chiral building block in modern synthetic chemistry.[1][2][3] Its utility spans from being a fundamental component in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides to serving as a precursor in the development of novel small-molecule drug candidates.[1][4] The structural motif of a protected chiral amino alcohol provides a unique scaffold that can enhance the stability, bioactivity, and pharmacokinetic properties of target molecules.[1][4] This guide provides a comprehensive, field-proven methodology for the efficient two-step synthesis of Fmoc-L-phenylalaninol, starting from the readily available and optically pure amino acid, L-phenylalanine. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and outline the necessary analytical techniques for characterization, ensuring a robust and reproducible process for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Conversion

The synthesis of Fmoc-L-phenylalaninol from L-phenylalanine is a sequential two-step process that leverages fundamental transformations in organic chemistry: the reduction of a carboxylic acid followed by the protection of a primary amine.

-

Reduction: The carboxylic acid moiety of L-phenylalanine is selectively reduced to a primary alcohol, yielding the chiral amino alcohol, L-phenylalaninol.

-

Protection: The primary amine of L-phenylalaninol is subsequently protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group to yield the final target compound.

This strategy is predicated on the high optical purity of the starting material, L-phenylalanine, which is directly transferred to the final product, obviating the need for chiral resolutions or asymmetric synthesis steps.[5]

Caption: Overall synthetic workflow from L-Phenylalanine to Fmoc-L-Phenylalaninol.

Part I: Reduction of L-Phenylalanine to L-Phenylalaninol

Principle and Mechanistic Insight

The reduction of a carboxylic acid to a primary alcohol is a thermodynamically challenging transformation that requires a potent reducing agent.[6] Standard borohydride reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids directly, primarily because the acidic proton of the carboxyl group reacts with the hydride to form hydrogen gas and a carboxylate anion, which is highly resonance-stabilized and thus resistant to nucleophilic attack.[7][8]

Consequently, more powerful reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is a classic choice capable of this reduction; however, its high reactivity, pyrophoric nature, and cost make it less suitable for large-scale industrial applications.[8][9][10] An alternative and robust method involves the use of metallic lithium (Li) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃).[9] In this system, AlCl₃ is believed to activate the carboxyl group, making it more susceptible to reduction by the lithium metal.[9] This approach offers a practical and efficient route for the industrial production of chiral amino alcohols.[9]

Detailed Experimental Protocol: Reduction via Li/AlCl₃

This protocol is adapted from a method optimized for high yield and scalability.[9] The process begins with the formation of sodium L-phenylalaninate to improve solubility and handling.

Step A: Preparation of Sodium L-Phenylalaninate

-

To a 100 mL beaker, add 32 mL of a 0.01 mol/mL sodium hydroxide solution.

-

While stirring, slowly add 50.00 g (0.30 mol) of L-phenylalanine.

-

Maintain the temperature at 60°C and stir for 20 minutes until a clear solution is obtained.

-

Cool the solution to induce crystallization.

-

Filter the resulting crystals and dry them thoroughly to obtain sodium L-phenylalaninate.[9]

Step B: Reduction to L-Phenylalaninol

-

To a reaction vessel containing 30 mL of anhydrous tetrahydrofuran (THF), add 1.80 g (13.48 mmol) of AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add 2.50 g (13.37 mmol) of the prepared sodium L-phenylalanine.

-

Heat the mixture to 55°C and stir for 1 hour. The pH should be maintained between 3 and 4.

-

Separately add 0.56 g (80.00 mmol) of lithium chips and 10 mL of tert-butanol.

-

Increase the temperature to 65°C and continue stirring for an additional 1.5 hours.[9] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the solid residue in 30 mL of 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.

-

The product, L-phenylalaninol, can then be extracted from the aqueous layer using an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure L-phenylalaninol.[5]

| Parameter | Value | Rationale / Notes |

| L-Phenylalanine | 1.0 equiv | Starting material, source of chirality. |

| Li (Lithium) | ~6.0 equiv | The primary reducing agent. An excess is required for complete conversion.[9] |

| AlCl₃ | ~1.0 equiv | Lewis acid used to activate the carboxyl group.[9] |

| Solvent | Anhydrous THF | A suitable aprotic ether solvent for the reduction. |

| Temperature | 65°C | Optimal temperature to ensure a reasonable reaction rate without side reactions.[9] |

| Reaction Time | 1.5 hours | Sufficient time for the reaction to proceed to completion.[9] |

| Expected Yield | 75-91% | Reported yields for this method are consistently high.[9] |

Part II: Fmoc Protection of L-Phenylalaninol

Principle and Mechanistic Insight

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in SPPS.[11][] Its key advantage lies in its stability under acidic conditions while being readily cleaved by mild bases, such as piperidine.[13][] This orthogonality allows for the selective removal of the Fmoc group without disturbing acid-labile side-chain protecting groups (e.g., Boc, tBu), which is critical for building complex peptide chains.[][13]

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the L-phenylalaninol's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc reagent.[11][15] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[11] The reaction is performed under basic conditions (a Schotten-Baumann reaction) to neutralize the acidic byproduct (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) and to deprotonate the amine, increasing its nucleophilicity.[13][15] While Fmoc-Cl is highly reactive, it is also sensitive to moisture; Fmoc-OSu is often preferred due to its greater stability and ease of handling.[11]

Caption: Logical steps in the nucleophilic substitution mechanism for Fmoc protection.

Detailed Experimental Protocol: Fmoc Protection

This is a general and robust protocol for the N-Fmoc protection of an amino alcohol using Fmoc-Cl under aqueous basic conditions.[15][16]

-

Dissolve L-phenylalaninol (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Cool the solution to 0°C in an ice bath.

-

Separately, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, ~1.05 equivalents) in dioxane.

-

Add the Fmoc-Cl solution dropwise to the stirred amino alcohol solution over 30-60 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC until the starting amino alcohol is consumed.

-

Once complete, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate to remove any unreacted Fmoc-Cl and byproducts like Fmoc-OH.

-

Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl.[13]

-

The Fmoc-L-phenylalaninol product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

-

Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by mass spectrometry and NMR.

| Parameter | Value | Rationale / Notes |

| L-Phenylalaninol | 1.0 equiv | The substrate to be protected. |

| Fmoc-Cl | 1.05-1.1 equiv | The protecting group reagent. A slight excess ensures complete reaction. |

| Base | NaHCO₃ | Mild base to neutralize HCl byproduct and maintain optimal pH.[15] |

| Solvent System | Dioxane / Water | Biphasic system to dissolve both the polar amino alcohol and nonpolar Fmoc-Cl.[15] |

| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction; warming ensures completion. |

| Reaction Time | 4-16 hours | Typically sufficient for full conversion. Monitored by TLC. |

| Expected Yield | >90% | This reaction is generally high-yielding. |

Conclusion

The synthesis of Fmoc-L-phenylalaninol from L-phenylalanine is a reliable and efficient process that provides a high-value chiral building block for pharmaceutical and chemical research. The two-step sequence, involving a robust reduction followed by a standard amine protection, is scalable and consistently produces a high-purity product while preserving the critical stereochemistry of the starting material. The methodologies presented in this guide are well-established and provide a solid foundation for researchers to produce this key intermediate with confidence. By understanding the chemical principles behind each step, scientists can troubleshoot and adapt these protocols to meet the specific demands of their research and development objectives.

References

- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.

- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

- BenchChem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. BenchChem Technical Guides.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

- Chemistry LibreTexts. (2019). Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.

- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Chemistry Steps.

- Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange.

- Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.

- American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. American Chemical Society.

- BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. BenchChem Technical Guides.

- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.

- Chem-Impex. (n.d.). Fmoc-L-phenylalaninol. Chem-Impex.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

- ResearchGate. (n.d.). Structure of Fmoc-amino alcohol resins. ResearchGate.

- Aapptec Peptides. (n.d.). Fmoc-Phenylalaninol [129397-83-7]. Aapptec Peptides.

- PubChem - NIH. (n.d.). Fmoc-Phenylalaninol. PubChem.

- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine (CAS 199110-64-0). BenchChem Technical Guides.

- Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature.

- MOST Wiedzy. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MOST Wiedzy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. jocpr.com [jocpr.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. rsc.org [rsc.org]

Navigating the Solubility of Fmoc-Phenylalaninol: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide

Introduction: The Critical Role of Fmoc-Phenylalaninol in Modern Synthesis

(S)-N-(9-Fluorenylmethoxycarbonyl)-phenylalaninol, commonly abbreviated as Fmoc-Phe-ol, is a cornerstone building block in the fields of peptide chemistry and drug development.[1][2] Its structure, featuring a base-labile Fmoc protecting group on the amine and a primary alcohol, makes it a versatile intermediate for creating complex peptide sequences, peptidomimetics, and chiral ligands.[3] The success of any synthetic protocol, particularly in Solid-Phase Peptide Synthesis (SPPS), hinges on the complete dissolution of its constituent building blocks. Incomplete solubility is a direct precursor to failed or incomplete coupling reactions, leading to the generation of deletion sequences, challenging purifications, and ultimately, a lower yield and purity of the target molecule.[4][5]

This technical guide provides a comprehensive analysis of the solubility profile of Fmoc-Phenylalaninol. We will delve into its behavior in N,N-Dimethylformamide (DMF), the workhorse solvent of peptide synthesis, and explore its solubility across a spectrum of other common organic solvents. This document moves beyond a simple catalog of data, offering insights into the physicochemical principles that govern its solubility and providing robust, field-tested protocols for empirical determination.

The Science of Solubility: "Like Dissolves Like"

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (Fmoc-Phenylalaninol) and the solvent. The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6]

Fmoc-Phenylalaninol (C₂₄H₂₃NO₃) is an amphiphilic molecule, possessing both significant non-polar and polar characteristics:

-

Non-Polar Regions: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the benzyl side chain of phenylalanine contribute to its non-polar character.[7]

-

Polar Regions: The carbamate linkage, the secondary amide proton (N-H), and the primary hydroxyl group (-OH) are polar and capable of participating in hydrogen bonding.

A solvent's ability to effectively solvate both these regions determines its efficacy. Polar solvents are characterized by a high dielectric constant and the presence of heteroatoms like oxygen or nitrogen.[8] They are further classified as protic (containing acidic protons, e.g., -OH, -NH) or aprotic (lacking acidic protons).[8]

Core Directive: Solubility in N,N-Dimethylformamide (DMF)

DMF is the preeminent solvent for SPPS due to its exceptional solvating power for a wide range of protected amino acids. Fmoc-Phenylalaninol is readily soluble in DMF. This is empirically supported by its common use as the solvent for determining the compound's specific optical rotation, where a standard concentration of 1 gram per 100 mL (c=1) is used.[1][3][9]

Why is DMF so effective? DMF is a polar aprotic solvent.[10] Its high polarity allows it to effectively solvate the polar hydroxyl and carbamate portions of the Fmoc-Phenylalaninol molecule. Simultaneously, its organic nature and lack of strong hydrogen-bonding networks (as seen in protic solvents) allow it to accommodate the large, non-polar Fmoc and benzyl groups without a significant energetic penalty.

| Solvent | Chemical Class | Qualitative Solubility | Rationale / Key Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Excellent solvating power for both polar and non-polar moieties. The standard solvent for SPPS and analytical measurements of this compound.[1][3] |

Comparative Solubility in Other Organic Solvents

A researcher's choice of solvent is often dictated by the specific application, such as reaction conditions, purification strategy (e.g., chromatography), or final product formulation. Understanding the solubility of Fmoc-Phenylalaninol in a broader range of solvents is therefore crucial. The following table summarizes its qualitative solubility based on chemical principles and data from analogous compounds.[4][7]

| Solvent | Chemical Class | Predicted Solubility | Rationale / Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent, often used to dissolve compounds that are sparingly soluble in DMF.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | A common alternative to DMF in SPPS with slightly stronger solvating properties for hydrophobic sequences.[5][7] |

| Dichloromethane (DCM) | Chlorinated | Soluble | A solvent of intermediate polarity, effective at dissolving many protected amino acids. |

| Chloroform (CHCl₃) | Chlorinated | Soluble | Similar in polarity to DCM, expected to readily dissolve the compound. |

| Tetrahydrofuran (THF) | Ether | Soluble to Partially Soluble | A polar aprotic solvent, but generally less effective than DMF or DMSO for highly functionalized molecules. |

| Acetonitrile (ACN) | Nitrile | Partially Soluble | Polar aprotic, but its ability to solvate large, complex structures can be limited compared to DMF. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Slightly Soluble to Insoluble | The extensive hydrogen bonding network of alcohols does not favorably accommodate the large non-polar Fmoc group.[4] |

| Water (H₂O) | Polar Protic | Insoluble | The molecule's large hydrophobic surface area prevents dissolution in water.[7] |

| Hexane / Toluene | Non-Polar | Insoluble | These solvents cannot effectively solvate the polar hydroxyl and carbamate functional groups.[6] |

Key Factors Influencing Dissolution

Achieving consistent and complete solubility requires attention to several experimental variables:

-

Solvent Purity: The quality of the solvent is paramount. DMF, for instance, can degrade over time to form small amounts of dimethylamine, which can interfere with synthesis and alter the solvent's properties.[5] Always use high-purity, anhydrous grade solvents.

-

Temperature: For compounds that are sparingly soluble, gentle warming can significantly increase the rate of dissolution and the saturation point. A common practice is to warm the solution to approximately 37°C.[5]

-

Agitation: Vigorous mixing, such as through vortexing or sonication, is essential to break down solid aggregates and maximize the interaction between the solute and solvent surfaces, accelerating the dissolution process.[5]

-

Co-Solvents: In challenging cases, particularly with larger peptide sequences attached to the phenylalaninol, using a mixture of solvents can be effective. Adding a small percentage of a stronger solvent like DMSO or NMP to DMF can disrupt aggregation and enhance solubility.[5]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a robust, self-validating method for quickly assessing the solubility of Fmoc-Phenylalaninol in any solvent of interest.[11]

Materials:

-

Fmoc-Phenylalaninol

-

Small, dry test tubes or 1.5 mL vials

-

A selection of analytical-grade organic solvents

-

Spatula

-

Vortex mixer

-

Pipettors

Procedure:

-

Sample Preparation: Add approximately 2-3 mg of Fmoc-Phenylalaninol to a clean, dry test tube. The exact mass is not critical for a qualitative assessment, but consistency is key for comparison.

-

Solvent Addition: Add 1.0 mL of the chosen solvent to the test tube.

-

Agitation: Cap the tube securely and vortex the mixture vigorously for 60 seconds.

-

Observation: Allow the mixture to stand for 30 seconds and then visually inspect the solution against a well-lit background.

-

Classification:

-

Soluble: The solution is perfectly clear with no visible solid particles.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain suspended or settled.

-

Insoluble: The solid material appears largely unchanged, with no significant dissolution observed.

-

-

Documentation: Record the results meticulously for each solvent tested.

This workflow provides a reliable and reproducible method for making informed decisions about solvent selection in the laboratory.

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

Fmoc-Phenylalaninol exhibits a predictable and favorable solubility profile for applications in synthetic chemistry. Its high solubility in polar aprotic solvents, especially DMF, underpins its widespread use in solid-phase peptide synthesis. Conversely, its insolubility in non-polar and most polar protic solvents dictates the appropriate systems for precipitation and purification. By understanding the fundamental principles of solubility and employing systematic experimental verification, researchers can preemptively address potential issues, ensuring efficient, high-yielding syntheses and accelerating the pace of drug discovery and development.

References

- The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Comparison of the polarity of organic solvents. (2022, October 13). Chem-Station.

- Polarity of Solvents. (n.d.). MilliporeSigma.

- MSDS - Safety Data Sheet for Fmoc-Phenylalaninol. (n.d.). AAPPTec, LLC.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Michigan-Dearborn.

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- Fmoc-L-phenylalaninol. (n.d.). Chem-Impex International.

- Experiment 1: Determination of Solubility Class. (n.d.). Faculty website.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.

- In-Depth Technical Guide: Physicochemical Properties of Fmoc-p-phenyl-L-phenylalanine. (n.d.). BenchChem.

- Fmoc-Phenylalaninol. (n.d.). PubChem, National Institutes of Health.

- Polarities of Solvents. (n.d.). Shodex.

- Fmoc-D-phenylalaninol. (n.d.). Chem-Impex International.

- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.

- Fmoc-D-phenylalanine. (n.d.). Chem-Impex International.

- Solubility of Fmoc-Phe(4-Br)-OH in different solvents. (n.d.). BenchChem.

- Fmoc-p-phenyl-L-Phenylalanine. (n.d.). Chem-Impex International.

- Fmoc-Phenylalaninol [129397-83-7]. (n.d.). Aapptec Peptides.

- The solubility of amino acids in different mixed solvents. (n.d.). Indian Journal of Chemistry.

- Navigating the Solubility of Fmoc-D-Glu(OAll)-OH in DMF: A Technical Guide. (n.d.). BenchChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.ws [chem.ws]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemimpex.com [chemimpex.com]

- 10. shodex.com [shodex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-Phenylalaninol: Commercial Availability, Quality Control, and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fmoc-Phenylalaninol in Peptide Chemistry

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical building blocks is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-L-phenylalaninol (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninol), the alcohol analogue of phenylalanine, stands out as a versatile intermediate. Its primary role is in the synthesis of peptides with a C-terminal alcohol, a modification known to enhance metabolic stability, alter receptor binding affinity, and improve solubility compared to their carboxylic acid counterparts.[1] This guide provides an in-depth technical overview of Fmoc-L-phenylalaninol, covering its commercial availability, robust methods for quality control, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Section 1: Commercial Availability and Strategic Sourcing

Fmoc-L-phenylalaninol is readily available from a range of specialized chemical suppliers. For research and development purposes, sourcing high-purity material is paramount, as impurities can lead to the formation of deletion sequences or other difficult-to-remove byproducts during peptide synthesis. When selecting a supplier, it is crucial to review the Certificate of Analysis (CoA) for purity confirmation by High-Performance Liquid Chromatography (HPLC) and to verify the compound's identity and stereochemistry.

Below is a comparative table of prominent commercial suppliers for Fmoc-L-phenylalaninol. Note that catalog numbers and availability are subject to change, and direct consultation with the supplier is always recommended for bulk quantities.

Table 1: Prominent Commercial Suppliers of Fmoc-L-phenylalaninol

| Supplier | Catalog Number (Example) | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chem-Impex | 02621 | ≥ 99% (HPLC) | 129397-83-7 | C₂₄H₂₃NO₃ | 373.4 |

| Aapptec | DFF101 | Lot-specific (via CoA) | 129397-83-7 | C₂₄H₂₃NO₃ | 373.4 |

| Santa Cruz Biotechnology | sc-254249 | Not specified | 129397-83-7 | C₂₄H₂₃NO₃ | 373.44 |

| Kemix | KX-C129129 | ≥ 98% | 129397-83-7 | C₂₄H₂₃NO₃ | 373.44 |

| Fisher Scientific | AC461290050 (Advanced ChemTech) | Not specified | 129397-83-7 | C₂₄H₂₃NO₃ | 373.44 |

Section 2: Synthesis and Quality Control of Fmoc-L-phenylalaninol

A thorough understanding of the synthesis and purification of Fmoc-L-phenylalaninol is essential for troubleshooting and ensuring the quality of the starting material.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves a two-step process starting from the commercially available amino acid, L-phenylalanine. The first step is the reduction of the carboxylic acid to a primary alcohol, yielding L-phenylalaninol. The second step is the selective protection of the α-amino group with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or a similar Fmoc-donating reagent under basic conditions.

Purification: A Critical Step for SPPS-Grade Material

The quality of Fmoc-L-phenylalaninol is heavily dependent on the purification process. The primary goal is to remove any unreacted L-phenylalaninol and byproducts from the Fmoc protection step. A common and effective method for purification is recrystallization. A patented process describes the dissolution of the crude N-Fmoc-amino acid in an ethanol/water system at an elevated temperature (60-80°C), followed by crystallization at a lower temperature (12-16°C) to yield a pure product.[2]

Analytical Characterization for Quality Assurance

To ensure the suitability of Fmoc-L-phenylalaninol for SPPS, a series of analytical tests must be performed. These methods validate the identity, purity, and stereochemical integrity of the compound.

Table 2: Key Analytical Methods for Quality Control

| Parameter | Method | Typical Specification | Rationale |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectrum conforms to structure | Confirms the chemical structure and absence of major structural impurities. |

| Chemical Purity | Reverse-Phase HPLC (RP-HPLC) | ≥ 99.0% | Quantifies the main compound and detects synthesis-related impurities.[1][3] |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% L-enantiomer | Ensures that no racemization occurred during synthesis, which is critical for the biological activity of the final peptide.[] |

| Melting Point | Melting Point Apparatus | 148 - 152 °C | A sharp melting range indicates high purity.[1] |

| Appearance | Visual Inspection | White powder | Deviations (e.g., yellow or brown color) may indicate impurities or degradation.[1] |

Protocol 1: Standard RP-HPLC Method for Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve the Fmoc-L-phenylalaninol sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Gradient: 30% to 100% B over 20 minutes.

-

-

Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-phenylalaninol is primarily used to synthesize peptides with a C-terminal alcohol functionality. This requires a different strategy for anchoring the first building block to the resin compared to standard SPPS for peptide acids. The hydroxyl group of the amino alcohol is attached to a suitable resin, leaving the Fmoc-protected amine ready for the first coupling cycle.

Sources

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Introduction: The Imperative for Controlled Chemistry